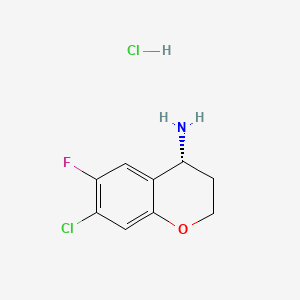
2,7-Dimethylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylquinazolin-4-amine is a derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with orthoesters in the presence of acetic acid. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to different pharmacologically active compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, each with potential unique biological activities.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential anticancer, antibacterial, and anti-inflammatory properties
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,7-Dimethylquinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an apoptosis inducer in cancer cells by interfering with microtubule formation . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Quinazolin-4(3H)-one: Known for its diverse biological activities, including anticancer and antibacterial properties.
2-Substituted Quinazoline Derivatives: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
Uniqueness: 2,7-Dimethylquinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other quinazoline derivatives. Its ability to penetrate the blood-brain barrier and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2,7-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C10H11N3/c1-6-3-4-8-9(5-6)12-7(2)13-10(8)11/h3-5H,1-2H3,(H2,11,12,13) |
Clé InChI |
QHHOZTBSTMNHCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=NC(=N2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2r,5s)-5-Phenyloxolan-2-yl]methanamine](/img/structure/B15327859.png)
![2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)


![Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327882.png)






![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)

